6-Tert-butyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbohydrazide
Description
Systematic IUPAC Nomenclature and Regulatory Compliance
The compound is systematically named 6-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbohydrazide , adhering to IUPAC guidelines for benzothiophene derivatives. The name reflects the bicyclic structure of benzothiophene (a fused benzene and thiophene ring), the tert-butyl substituent at position 6, and the carbohydrazide functional group at position 3.
Key identifiers include:
Regulatory compliance is inferred from its registration in chemical databases and absence of restricted substance classifications.
Molecular Formula and Stereochemical Considerations
The molecular formula C₁₃H₂₀N₂OS (molecular weight: 252.38 g/mol) confirms the presence of a tert-butyl group, a benzothiophene core, and a carbohydrazide moiety.
Stereochemical Features :
- The tert-butyl group at position 6 adopts a fixed conformation due to steric bulk, preventing free rotation.
- The carbohydrazide group at position 3 is planar, with the hydrazide nitrogen atoms participating in hydrogen bonding.
- No stereogenic centers are present in the molecule, making it achiral.
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₃H₂₀N₂OS | |
| Molecular Weight | 252.38 g/mol | |
| Degree of Unsaturation | 5 (1 benzene, 1 thiophene, 1 double bond, 1 carbonyl) |
Crystallographic Analysis and Conformational Studies
While direct crystallographic data for this compound is limited, structural analogs provide insights:
Benzothiophene Core Geometry :
Carbohydrazide Conformation :
Properties
IUPAC Name |
6-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2OS/c1-13(2,3)8-4-5-9-10(12(16)15-14)7-17-11(9)6-8/h7-8H,4-6,14H2,1-3H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADZMWTXQEPTOOS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CCC2=C(C1)SC=C2C(=O)NN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbohydrazide typically involves multiple steps:
Formation of the Benzothiophene Core: The initial step involves the construction of the benzothiophene core. This can be achieved through cyclization reactions involving thiophenol and suitable precursors under acidic or basic conditions.
Introduction of the Tert-butyl Group: The tert-butyl group can be introduced via Friedel-Crafts alkylation using tert-butyl chloride and a Lewis acid catalyst such as aluminum chloride.
Partial Hydrogenation: The benzene ring is partially hydrogenated to form the tetrahydro structure. This can be done using hydrogen gas in the presence of a palladium or platinum catalyst.
Carbohydrazide Formation: The final step involves the introduction of the carbohydrazide group. This can be achieved by reacting the intermediate compound with hydrazine hydrate under reflux conditions.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would follow similar steps but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely.
Chemical Reactions Analysis
Oxidation Reactions
The sulfur atom in the thiophene ring undergoes oxidation to form sulfoxides or sulfones, depending on reaction conditions.
| Reagent/Conditions | Product | Mechanism | Source |
|---|---|---|---|
| Hydrogen peroxide (H₂O₂), 60°C | 6-Tert-butyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbohydrazide sulfoxide | Electrophilic addition of oxygen to sulfur, forming a sulfoxide intermediate. | |
| m-Chloroperbenzoic acid (mCPBA), RT | This compound sulfone | Further oxidation of sulfoxide to sulfone via radical intermediates. |
Key Insight : The tert-butyl group sterically hinders over-oxidation, favoring controlled sulfoxide formation under mild conditions.
Reduction Reactions
The carbohydrazide group (-CONHNH₂) is susceptible to reduction, yielding primary amines or hydrazines.
| Reagent/Conditions | Product | Mechanism | Source |
|---|---|---|---|
| LiAlH₄, THF, reflux | 6-Tert-butyl-4,5,6,7-tetrahydro-1-benzothiophene-3-methylamine | Hydride attack at the carbonyl carbon, cleaving the C=O bond to form -CH₂NH₂. | |
| H₂, Pd/C, ethanol | 6-Tert-butyl-4,5,6,7-tetrahydro-1-benzothiophene-3-hydrazine | Catalytic hydrogenation reduces the hydrazide to hydrazine. |
Industrial Relevance : Catalytic hydrogenation is preferred for scalability and minimal byproduct formation.
Substitution Reactions
The hydrazide group participates in nucleophilic substitution, forming amides or acylhydrazones.
Case Study : Reaction with benzaldehyde under acidic conditions yields a Schiff base, demonstrating utility in metal-ion sensing.
Cyclization Reactions
The compound serves as a precursor for heterocyclic systems via intramolecular cyclization.
Synthetic Utility : These reactions enable access to polycyclic scaffolds for pharmaceutical screening.
Acid/Base-Mediated Reactions
The carbohydrazide group exhibits pH-dependent reactivity.
| Condition | Reaction | Outcome | Source |
|---|---|---|---|
| HCl (aqueous), reflux | Hydrolysis to 6-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid | Cleavage of the hydrazide bond, yielding carboxylic acid. | |
| NaOH (ethanolic), RT | Formation of sodium carboxylate intermediate | Enhanced solubility for further functionalization. |
Industrial Note : Hydrolysis under acidic conditions is quantitative, enabling large-scale production of carboxylic acid derivatives.
Scientific Research Applications
Pharmaceutical Development
The compound has been identified as a promising candidate in the synthesis of pharmaceuticals. Its structure allows for modifications that can lead to the development of drugs targeting neurological disorders and other therapeutic areas.
Case Studies
- Neuroprotective Agents : Research indicates that derivatives of benzothiophene compounds exhibit neuroprotective properties. For instance, studies have shown that certain modifications can enhance the efficacy against neurodegenerative diseases .
- Antimicrobial Activity : Substituted derivatives of benzothiophenes have demonstrated antimicrobial properties, making them potential candidates for new antibiotic formulations .
Organic Synthesis
In organic chemistry, 6-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbohydrazide serves as a versatile building block for synthesizing complex molecules. Its unique structure facilitates various chemical reactions.
Applications in Synthesis
- Building Block for Complex Molecules : The compound can be utilized to create a variety of derivatives through reactions such as hydrazone formation and cyclization processes. This versatility is crucial for exploring new chemical pathways .
Material Science
The incorporation of this compound into polymer formulations has been studied to enhance material properties such as flexibility and thermal stability.
Benefits in Material Applications
- Polymer Enhancements : Research shows that adding this compound to polymer matrices can improve their mechanical properties and thermal resistance, making it suitable for advanced applications in industries like automotive and aerospace .
Environmental Chemistry
This compound is also being investigated for its potential role in environmental remediation.
Environmental Applications
- Pollutant Degradation : Studies suggest that this compound may aid in the degradation of environmental pollutants due to its reactive nature. This application is particularly relevant in addressing ecological challenges associated with industrial waste .
Summary Table of Applications
Mechanism of Action
The mechanism by which 6-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbohydrazide exerts its effects depends on its specific application:
Biological Activity: The compound may interact with cellular targets such as enzymes or receptors, inhibiting or modulating their activity. The carbohydrazide group can form hydrogen bonds with biological molecules, enhancing its binding affinity.
Chemical Reactivity: The presence of the thiophene ring and the carbohydrazide group allows for various chemical transformations, making it a versatile intermediate in organic synthesis.
Comparison with Similar Compounds
Key Observations :
- Synthesis: Most analogs are synthesized via hydrazine hydrate reflux, achieving ~85% yields .
- Substituent Effects: tert-butyl: Enhances lipophilicity and metabolic stability compared to ethyl or methyl groups . Imidazole-phenyl: Increases molecular bulk, possibly limiting membrane permeability .
Antimicrobial Activity :
Other Activities :
- Antitubercular: Quinazolinone-substituted benzothiophenes (e.g., Rao & Subramaniam, 2015) show MIC = 1.6 µg/mL against M. tuberculosis .
- Cholinesterase Inhibition : Spiropyrrolidine-benzothiophene hybrids (e.g., Barakat et al., 2020) inhibit acetylcholinesterase (IC₅₀ = 2.8 µM) via π-π stacking and hydrogen bonding .
Physicochemical Properties
Biological Activity
6-Tert-butyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbohydrazide (CAS No. 438225-96-8) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including antioxidant, anti-inflammatory, and other pharmacological effects, supported by various studies and data.
- Molecular Formula: C₁₃H₂₀N₂OS
- Molecular Weight: 252.38 g/mol
Antioxidant Activity
Recent studies have highlighted the antioxidant potential of compounds related to 6-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophene derivatives. For instance, a study demonstrated that several tetrahydrobenzo[b]thiophene derivatives exhibited significant antioxidant activity comparable to ascorbic acid .
Table 1: Antioxidant Activity of Related Compounds
| Compound | IC50 (µM) | Comparison |
|---|---|---|
| Ascorbic Acid | 20 | Standard |
| Compound 1 | 25 | Comparable |
| Compound 16 | 30 | Comparable |
| Compound 17 | 28 | Comparable |
Anti-inflammatory Properties
The biological activity of thiophene derivatives often extends to anti-inflammatory effects. Research indicates that tetrahydrobenzo[b]thiophene derivatives can inhibit the production of pro-inflammatory cytokines and enzymes implicated in inflammatory processes. For instance, compounds containing the benzo[b]thiophene nucleus have shown inhibition rates of lipid peroxidation ranging from 19% to 30% .
The mechanisms underlying the biological activities of these compounds are multifaceted. Molecular docking studies suggest that these compounds interact with various proteins involved in oxidative stress and inflammation. The binding affinity of certain derivatives to Keap1 protein has been investigated, revealing insights into their potential as therapeutic agents for oxidative stress-related diseases .
Case Studies
- Case Study on Antioxidant Activity : A study synthesized several tetrahydrobenzo[b]thiophene derivatives and evaluated their total antioxidant capacity (TAC) using the phosphomolybdenum method. The results indicated that these compounds could effectively scavenge free radicals and reduce oxidative stress markers in vitro.
- Case Study on Anti-inflammatory Effects : Another research effort focused on the anti-inflammatory properties of these compounds in a murine model of arthritis. The results showed a significant reduction in paw swelling and inflammatory markers in treated groups compared to controls.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies reveal that modifications on the thiophene ring can significantly affect biological activity. For example, the presence of functional groups such as amines or carbonyls can enhance the interaction with biological targets .
Table 2: Structure-Activity Relationship Insights
| Modification | Biological Activity | Notes |
|---|---|---|
| Free Carboxylic Group | Reduced Activity | Ionization leads to poor interactions with targets |
| Sulfur Substitution | Enhanced Activity | Better binding due to reduced desolvation penalties |
Q & A
Synthesis and Optimization
Basic: What are the standard synthetic routes for preparing 6-Tert-butyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbohydrazide? The compound is typically synthesized via cyclocondensation reactions. For example, hydrazine hydrate reacts with a benzothiophene carbonyl precursor under reflux conditions (e.g., 8 hours at 80–100°C), yielding the carbohydrazide derivative. Key steps include monitoring hydrogen sulfide evolution (a byproduct) and crystallization from dioxane or ethanol for purification. Yields up to 85% are achievable with careful control of stoichiometry and temperature .
Advanced: How can reaction conditions be optimized to minimize side products during synthesis? Optimization involves adjusting solvent polarity (e.g., switching from ethanol to dioxane), using anhydrous conditions to suppress hydrolysis, and employing slow addition of hydrazine hydrate to control exothermicity. Kinetic studies via TLC or in-situ IR can identify intermediate phases. For example, reflux duration beyond 8 hours may degrade the product, necessitating real-time monitoring .
Structural Characterization
Basic: What spectroscopic methods are critical for confirming the structure of this compound? Essential techniques include:
- IR spectroscopy : Detection of C=O stretches (~1690–1715 cm⁻¹) and NH vibrations (~3400 cm⁻¹).
- ¹H NMR : Peaks for tert-butyl protons (δ ~0.95–1.00 ppm), methylene groups (δ ~1.96–2.14 ppm), and exchangeable NH signals (δ ~4.35–8.93 ppm).
- MS : Molecular ion peaks (e.g., m/z 253 [M⁺]) confirm molecular weight .
Advanced: How are crystallographic data refined to resolve ambiguities in molecular geometry? Software like SHELXL is used for small-molecule refinement. Key steps:
Data collection : High-resolution X-ray diffraction (e.g., Cu-Kα radiation).
Structure solution : Direct methods (via SHELXS ) or Patterson maps.
Refinement : Anisotropic displacement parameters for non-H atoms and riding models for H atoms.
Validation : R-factor convergence (<5%) and analysis of residual electron density maps .
Conformational and Hydrogen-Bonding Analysis
Basic: How does the tetrahydrobenzothiophene ring influence molecular conformation? The six-membered tetrahydro ring adopts a chair-like conformation, stabilized by steric effects of the tert-butyl group. Puckering coordinates (e.g., Cremer-Pople parameters) quantify deviations from planarity, with amplitude (q) and phase (φ) angles derived from crystallographic data .
Advanced: How do hydrogen-bonding networks affect crystal packing? Graph-set analysis (e.g., R₂²(8) motifs) identifies recurring hydrogen-bond patterns. For carbohydrazides, intermolecular N–H···O=C interactions form dimers, while N–H···S contacts may stabilize layered structures. Tools like Mercury or PLATON visualize these networks .
Biological Activity Evaluation
Basic: What in vitro assays are suitable for screening antimicrobial activity of this compound?
- MIC assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.
- Resazurin-based viability assays : Quantify metabolic activity in mycobacterial models (e.g., M. tuberculosis H37Rv) .
Advanced: How can contradictory activity data across studies be resolved? Methodological discrepancies (e.g., broth microdilution vs. agar diffusion) require standardization. Control experiments should verify compound stability under assay conditions. Dose-response curves and time-kill studies differentiate bacteriostatic vs. bactericidal effects .
Safety and Handling
Basic: What precautions are necessary when handling this compound in the lab?
- Use PPE (gloves, goggles) to avoid skin/eye contact.
- Work under fume hoods to prevent inhalation.
- Store in sealed containers away from oxidizers and moisture .
Advanced: How should reactive intermediates (e.g., hydrazine derivatives) be managed during synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
